AZD-6482 AZD-6482 AZD6482 is a PI3Kβ inhibitor with IC50 of 10 nM, 8-, 87- and 109-fold more selective to PI3Kβ than PI3Kδ, PI3Kα and PI3Kγ.IC50 value: 10 nMTarget: PI3KβAZD6482 is a PI3Kβ inhibitor (IC50=0.021μM) used in antithrombotic therapy. AZD6482 targets a process that is critical to pathological thrombus formation without interfering with normal haemostasis, which avoids the drawbacks of the existing anti-thrombotic therapy. AZD6482 inhibits PI3Kβ/α/γ/δwith IC50 of 0.021, 1.4, 1.2, 0.08μM, respectively. It washed platelet aggregation with concentration at 6 nM.
Brand Name: Vulcanchem
CAS No.: 1173900-33-8
VCID: VC0001940
InChI: InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1
SMILES: CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Molecular Formula: C₂₂H₂₄N₄O₄
Molecular Weight: 408.45

AZD-6482

CAS No.: 1173900-33-8

Inhibitors

VCID: VC0001940

Molecular Formula: C₂₂H₂₄N₄O₄

Molecular Weight: 408.45

AZD-6482 - 1173900-33-8

CAS No. 1173900-33-8
Product Name AZD-6482
Molecular Formula C₂₂H₂₄N₄O₄
Molecular Weight 408.45
IUPAC Name 2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid
Standard InChI InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m1/s1
Standard InChIKey IRTDIKMSKMREGO-OAHLLOKOSA-N
SMILES CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Appearance Assay:≥98%A crystalline solid
Description AZD6482 is a PI3Kβ inhibitor with IC50 of 10 nM, 8-, 87- and 109-fold more selective to PI3Kβ than PI3Kδ, PI3Kα and PI3Kγ.IC50 value: 10 nMTarget: PI3KβAZD6482 is a PI3Kβ inhibitor (IC50=0.021μM) used in antithrombotic therapy. AZD6482 targets a process that is critical to pathological thrombus formation without interfering with normal haemostasis, which avoids the drawbacks of the existing anti-thrombotic therapy. AZD6482 inhibits PI3Kβ/α/γ/δwith IC50 of 0.021, 1.4, 1.2, 0.08μM, respectively. It washed platelet aggregation with concentration at 6 nM.
Synonyms 2-[[(1R)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid
Reference [1]. Nylander S, Kull B, Bj?rkman J, Ulvinge JC, Oakes N, Emanuelsson B, Andersson M, Sk?rby T, Inghardt T, Fjellstr?m O, Gustafsson D.Human target validation of phosphoinositide 3-kinase (PI3K)β; effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor.J Thromb Haemost. 2012 Aug 20.
Abstract
Background: Based on in vitro and animal data PI3Kβ is given an important role in platelet adhesion and aggregation but its role in insulin signaling is unclear. Objective: To strengthen the PI3Kβ target validation using the novel, short-acting inhibitor AZD6482. Methods and Results: AZD6482 is a potent, selective and ATP competitive PI3Kβ inhibitor (IC(50) 0.01μM). Maximal anti-platelet effect was achieved at 1μM in the in vitro and ex vivo tests both in dog and in man. In vivo in dog AZD6482 produced a complete anti-thrombotic effect without increased bleeding time or blood loss. AZD6482 was well tolerated in healthy volunteers during a 3h infusion. The ex vivo anti-platelet effect and minimal bleeding time prolongation in the dog model translated well to data obtained in healthy volunteers. AZD6482 inhibited insulin induced human adipocyte glucose uptake in vitro (IC(50) of 4.4μM). In the euglycemic hyperinsulinemic clamp model in rat/'s glucose infusion rate was not affected at 2.3μM but reduced by about 60% at a plasma exposure of 27μM. In man HOMA-index increased by about 10-20% at the highest plasma concentration 5.3μM. Conclusions: This is the first human target validation for PI3Kβ inhibition as anti-platelet therapy showing a mild and generalized antiplatelet effect attenuating but not abolishing multiple signaling pathways with an impressive separation towards primary hemostasis. AZD6482 at /supratherapeutic/ plasma concentrations may attenuate insulin signaling, most likely through PI3Kα inhibition. ? 2012 International Society on Thrombosis and Haemostasis.
PubChem Compound 44137675
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator